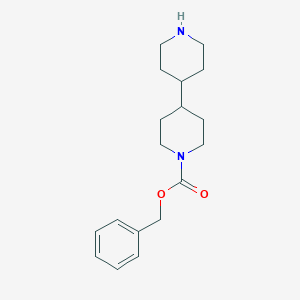
GALA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “GALA” refers to a peptide known for its bioactive properties, particularly in facilitating the intracellular delivery of therapeutic drugs. This peptide is composed of repeating sequences of glutamic acid, alanine, leucine, and alanine, designed to mimic the function of viral fusion protein sequences that mediate the escape of virus genes from acidic endosomes to the cytosol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The GALA peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The synthesized peptides are then purified and characterized to ensure their quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
GALA peptides undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Achieved using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Conducted using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Results in methionine sulfoxide or methionine sulfone.
Reduction: Yields free thiol groups from disulfide bonds.
Aplicaciones Científicas De Investigación
GALA peptides have a wide range of applications in scientific research:
Chemistry: Used as a model system to study peptide synthesis and folding.
Biology: Employed in the study of protein-protein interactions and membrane fusion processes.
Medicine: Utilized in drug delivery systems to enhance the intracellular delivery of therapeutic agents. This compound peptides facilitate the escape of drugs from endosomes, improving their bioavailability and efficacy.
Industry: Applied in the production of bioactive peptides for pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism by which GALA peptides exert their effects involves their ability to undergo a conformational change in response to pH. At acidic pH, this compound peptides adopt an alpha-helical structure, which destabilizes the lipid membranes of endosomes. This destabilization facilitates the escape of therapeutic drugs from endosomes into the cytosol, enhancing their intracellular delivery and bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Hemagglutinin 2 (HA2): Another peptide that facilitates endosomal escape but with different structural properties.
TAT peptide: A cell-penetrating peptide derived from the HIV-1 virus, used for intracellular delivery of various cargoes.
Uniqueness of GALA
This compound peptides are unique due to their pH-sensitive conformational change, which allows them to specifically target and destabilize endosomal membranes. This property makes them highly effective in enhancing the intracellular delivery of therapeutic agents, distinguishing them from other cell-penetrating peptides that may not have the same level of specificity or efficiency.
Propiedades
Número CAS |
107658-43-5 |
|---|---|
Fórmula molecular |
C136H215N33O45 |
Peso molecular |
3032.4 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]oxy-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]oxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H215N33O45/c1-59(2)47-84(140)119(193)160-88(35-42-102(174)175)123(197)149-76(25)116(190)165-94(49-61(5)6)127(201)150-69(18)110(184)154-78(27)133(207)214-134(208)79(28)155-124(198)90(158-111(185)72(21)152-128(202)95(50-62(7)8)164-114(188)71(20)146-118(192)83(139)33-40-100(170)171)37-44-104(178)211-132(206)77(26)156-130(204)97(52-64(11)12)167-131(205)98(55-81-57-142-58-144-81)168-125(199)91(159-112(186)73(22)151-126(200)93(48-60(3)4)163-108(182)67(16)138)38-45-105(179)212-135(209)92(162-113(187)74(23)153-129(203)96(51-63(9)10)166-115(189)75(24)148-121(195)87(34-41-101(172)173)157-107(181)66(15)137)39-46-106(180)213-136(210)99(53-65(13)14)169-117(191)70(19)145-109(183)68(17)147-122(196)89(36-43-103(176)177)161-120(194)85(141)54-80-56-143-86-32-30-29-31-82(80)86/h29-32,56-79,81,83-85,87-99,143H,33-55,137-141H2,1-28H3,(H,145,183)(H,146,192)(H,147,196)(H,148,195)(H,149,197)(H,150,201)(H,151,200)(H,152,202)(H,153,203)(H,154,184)(H,155,198)(H,156,204)(H,157,181)(H,158,185)(H,159,186)(H,160,193)(H,161,194)(H,162,187)(H,163,182)(H,164,188)(H,165,190)(H,166,189)(H,167,205)(H,168,199)(H,169,191)(H,170,171)(H,172,173)(H,174,175)(H,176,177)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,81?,83-,84-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |
Clave InChI |
PNXSUXRNBHUCSF-HSYVXBRLSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)OC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)N |
Sinónimos |
GALA peptide glutamic acid-alanine-leucine-alanine repeat peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















